molecular formula C15H14O7 B1671488 (-)-Epigallocatechin CAS No. 970-74-1

(-)-Epigallocatechin

Cat. No.: B1671488
CAS No.: 970-74-1
M. Wt: 306.27 g/mol
InChI Key: XMOCLSLCDHWDHP-IUODEOHRSA-N
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Description

Epigallocatechin is a flavan-3-ol, a type of catechin, which is a polyphenolic compound found abundantly in green tea leaves. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epigallocatechin can be synthesized through various chemical methods. One common approach involves the condensation of phloroglucinol with 3,4,5-trihydroxybenzaldehyde, followed by cyclization and reduction steps to yield epigallocatechin . The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of epigallocatechin primarily involves extraction from natural sources, particularly green tea leaves. The extraction process includes steps such as solvent extraction, purification using chromatographic techniques, and crystallization to isolate pure epigallocatechin . Advanced techniques like supercritical fluid extraction and enzymatic biotransformation are also employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Epigallocatechin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and enzymatic catalysts.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Glycosyl donors and enzymatic catalysts.

Major Products Formed:

Scientific Research Applications

Epigallocatechin has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCLSLCDHWDHP-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891550
Record name Epigallocatechol
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Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Epigallocatechin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

970-74-1
Record name Epigallocatechin
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Record name Epigallocatechol
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Record name Epigallocatechin
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Record name Epigallocatechin
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Record name Epigallocatechol
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Record name 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)
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Record name EPIGALLOCATECHIN
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Melting Point

219 - 221 °C
Record name (-)-Epigallocatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Epigallocatechin induce apoptosis in cancer cells?

A1: Research indicates that Epigallocatechin induces apoptosis in various cancer cells, including malignant B cells, by triggering the production of reactive oxygen species (ROS). [] This process involves the loss of mitochondrial transmembrane potential, release of pro-apoptotic proteins like cytochrome c and Smac/DIABLO, and activation of caspases. []

Q2: Does Epigallocatechin affect cell signaling pathways?

A2: Yes, studies show that Epigallocatechin can modulate various cell signaling pathways. For instance, it can inhibit the proliferation of 3T3-L1 preadipocytes by affecting the ERK and Cdk2 pathways, leading to decreased levels of phospho-ERK1/2, Cdk2, and cyclin D1 proteins. [] Additionally, Epigallocatechin can inhibit hypoxia- and serum-induced HIF-1α protein accumulation and VEGF expression in human cervical carcinoma and hepatoma cells by interfering with the PI3K/Akt and ERK1/2 pathways. []

Q3: What is the chemical structure of Epigallocatechin?

A3: Epigallocatechin is a flavan-3-ol, a type of flavonoid, with a characteristic structure consisting of two benzene rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C ring). The specific arrangement of hydroxyl groups on the A and B rings distinguishes it from other catechins.

Q4: Can Epigallocatechin be used to modify the properties of gelatin?

A4: Yes, studies have shown that adding Epigallocatechin to gelatin can enhance its gel strength and thermal stability. [] This modification primarily involves hydrogen bond interactions between Epigallocatechin and gelatin molecules. []

Q5: Does Epigallocatechin exhibit any catalytic activity?

A5: While not a traditional catalyst, Epigallocatechin demonstrates inhibitory effects on certain enzymes. For example, it can inhibit porcine pancreatic α-amylase activity in a concentration-dependent manner, potentially influencing starch digestion. []

Q6: How does the presence of a galloyl group influence the activity of Epigallocatechin?

A6: The presence of a galloyl group significantly impacts Epigallocatechin's activity. For instance, Epigallocatechin gallate (EGCG), the gallated form of Epigallocatechin, exhibits stronger inhibition of collagenase activity compared to Epigallocatechin. [] This difference highlights the importance of the galloyl moiety for this specific activity.

Q7: Are there strategies to enhance the stability or delivery of Epigallocatechin?

A7: Yes, researchers are exploring various approaches to improve Epigallocatechin's stability and delivery. One method involves encapsulating Epigallocatechin in interpenetrating microspheres using natural polymers like chitosan and gum acacia, aiming for enhanced colonic delivery. []

Q8: What is known about the pharmacokinetics of Epigallocatechin in humans?

A8: While specific details on human pharmacokinetics require further investigation, studies utilizing a rat model demonstrate that following oral or intravenous administration of green tea extract, Epigallocatechin and other catechins are detectable in plasma for several hours. []

Q9: What evidence supports the antitumor activity of Epigallocatechin?

A9: In vitro studies have shown that Epigallocatechin can inhibit the growth of various cancer cell lines, including human colorectal carcinoma cells (HCT116). [] This inhibition is suggested to occur through MAPK-mediated apoptosis. []

Q10: What analytical techniques are commonly used to quantify Epigallocatechin?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detection (DAD) or mass spectrometry (MS), is frequently employed for the identification and quantification of Epigallocatechin and other catechins in various matrices. [, ]

Q11: Does β-cyclodextrin influence the extraction of Epigallocatechin from tea leaves?

A11: Yes, studies indicate that β-cyclodextrin can selectively enhance the extraction of Epigallocatechin gallate (EGCG) and Epicatechin gallate (ECG) from tea leaves compared to water or ethanol/water mixtures. []

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